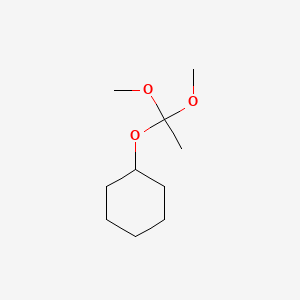
(1,1-Dimethoxyethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethoxyethoxy)cyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, which further reacts with methanol to form the dimethyl ketal. The general reaction can be represented as follows:
Cyclohexanone+2CH3OH→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: (1,1-Dimethoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to cyclohexanone and methanol in the presence of water and an acid catalyst.
Oxidation: It can be oxidized to form cyclohexanone and formaldehyde.
Reduction: The compound can be reduced to form cyclohexanol and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cyclohexanone and methanol.
Oxidation: Cyclohexanone and formaldehyde.
Reduction: Cyclohexanol and methanol.
Scientific Research Applications
(1,1-Dimethoxyethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a protecting group for ketones in organic synthesis. The dimethyl ketal group can be easily removed under mild acidic conditions, making it a valuable intermediate in multi-step synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of (1,1-Dimethoxyethoxy)cyclohexane primarily involves its ability to act as a protecting group for ketones. The dimethyl ketal group stabilizes the ketone, preventing it from undergoing unwanted reactions during synthesis. The compound can be hydrolyzed under acidic conditions to regenerate the ketone, allowing for further functionalization. The molecular targets and pathways involved in its action are primarily related to its interaction with acids and bases, leading to the formation and cleavage of the ketal group.
Comparison with Similar Compounds
Cyclohexanone dimethyl acetal: Similar in structure but with different substituents.
Cyclohexanone ethylene ketal: Another ketone protecting group with different stability and reactivity.
Cyclohexanone diethyl ketal: Similar protecting group with ethyl groups instead of methyl groups.
Uniqueness: (1,1-Dimethoxyethoxy)cyclohexane is unique due to its specific combination of methoxy groups, which provide a balance of stability and reactivity. This makes it particularly useful in organic synthesis as a protecting group for ketones, offering ease of removal under mild conditions compared to other ketal derivatives.
Properties
CAS No. |
55844-53-6 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1,1-dimethoxyethoxycyclohexane |
InChI |
InChI=1S/C10H20O3/c1-10(11-2,12-3)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
LQRKZOZBVHLCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)(OC)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)

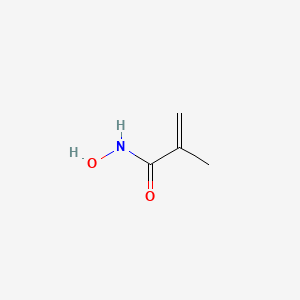

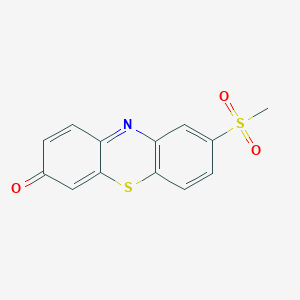
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

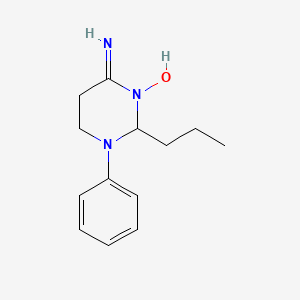

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
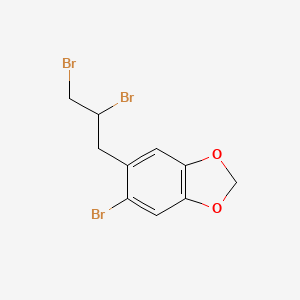
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
